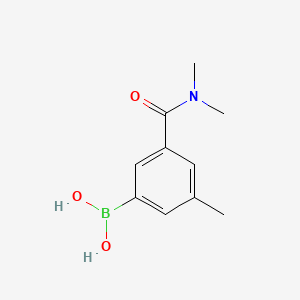
(3-(Dimethylcarbamoyl)-5-methylphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Dimethylcarbamoyl)-5-methylphenyl)boronic acid is an organic compound with the molecular formula C10H14BNO3 It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a dimethylcarbamoyl group and a methyl group
準備方法
The synthesis of (3-(Dimethylcarbamoyl)-5-methylphenyl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-amino-5-methylbenzoic acid and dimethylcarbamoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the dimethylcarbamoyl group.
Boronic Acid Formation:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
(3-(Dimethylcarbamoyl)-5-methylphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.
Substitution: The boronic acid group can participate in substitution reactions, often facilitated by palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium acetate. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres.
科学的研究の応用
(3-(Dimethylcarbamoyl)-5-methylphenyl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s boronic acid group allows it to interact with biological molecules, making it useful in the design of enzyme inhibitors and diagnostic agents.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components, due to its unique chemical properties.
作用機序
The mechanism of action of (3-(Dimethylcarbamoyl)-5-methylphenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to inhibit enzymes that contain serine or threonine residues in their active sites. The molecular pathways involved include the inhibition of proteases and other enzymes critical to various biological processes.
類似化合物との比較
(3-(Dimethylcarbamoyl)-5-methylphenyl)boronic acid can be compared with other boronic acid derivatives, such as:
(3-(Dimethylcarbamoyl)phenyl)boronic acid: Similar in structure but lacks the methyl group, which can affect its reactivity and applications.
(4-(Dimethylcarbamoyl)phenyl)boronic acid: The position of the dimethylcarbamoyl group is different, leading to variations in chemical behavior and biological activity.
(3-(Dimethylcarbamoyl)-5-fluorophenyl)boronic acid:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial contexts.
特性
IUPAC Name |
[3-(dimethylcarbamoyl)-5-methylphenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO3/c1-7-4-8(10(13)12(2)3)6-9(5-7)11(14)15/h4-6,14-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJAQEOESIZFGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(=O)N(C)C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.04 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]thiophene 5,5-dioxide](/img/structure/B8255552.png)
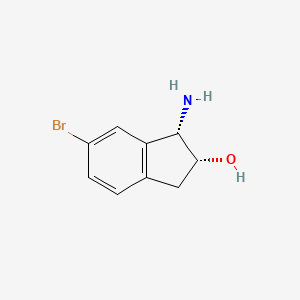

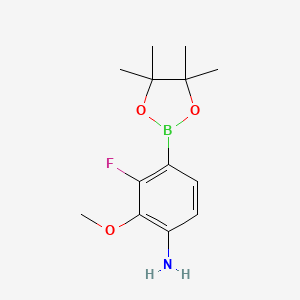
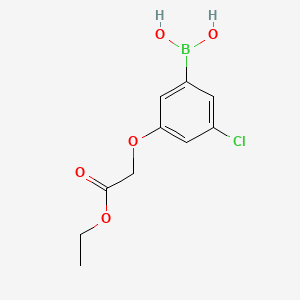
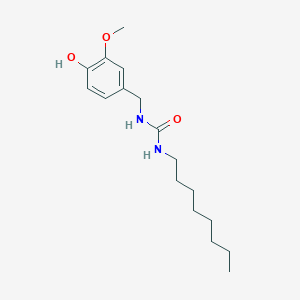
![(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)boronic acid](/img/structure/B8255605.png)
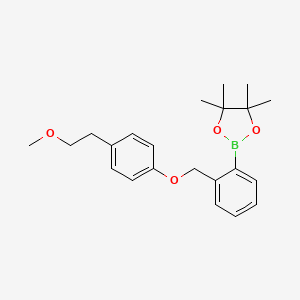
![6-Nitro-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B8255626.png)
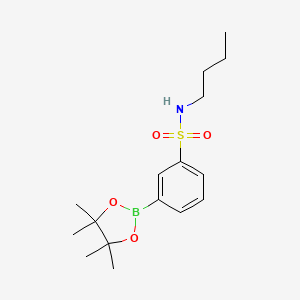
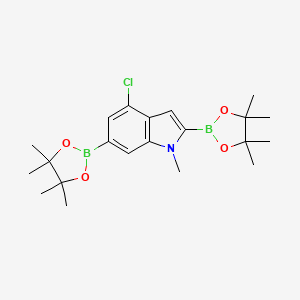
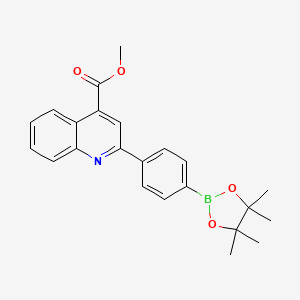
![(3aS,7aS)-2-[(2R,4R)-4-[[(3aS,7aS)-1,3-diphenyl-1,3,3a,4,5,6,7,7a-octahydroisophosphindol-2-yl]oxy]pentan-2-yl]oxy-1,3-diphenyl-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazaphosphole](/img/structure/B8255658.png)
![[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;ruthenium(2+);diacetate](/img/structure/B8255660.png)
